molecular formula C6H13FN2 B14799218 (3-Fluoropiperidin-4-yl)methanamine

(3-Fluoropiperidin-4-yl)methanamine

Katalognummer: B14799218
Molekulargewicht: 132.18 g/mol
InChI-Schlüssel: ZPPDZSXRYPDLGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Fluoropiperidin-4-yl)methanamine is an organic compound with the molecular formula C₆H₁₃FN₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the third position and a methanamine group at the fourth position of the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropiperidin-4-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom into the piperidine ring.

    Amination: Introduction of the methanamine group.

For example, a typical synthesis might start with the fluorination of piperidine to obtain 3-fluoropiperidine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Fluoropiperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(3-Fluoropiperidin-4-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-Fluoropiperidin-4-yl)methanamine is closely tied to its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, such as the 5-HT₂A receptor. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Fluoropiperidin-4-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

Molekularformel

C6H13FN2

Molekulargewicht

132.18 g/mol

IUPAC-Name

(3-fluoropiperidin-4-yl)methanamine

InChI

InChI=1S/C6H13FN2/c7-6-4-9-2-1-5(6)3-8/h5-6,9H,1-4,8H2

InChI-Schlüssel

ZPPDZSXRYPDLGR-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC(C1CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.